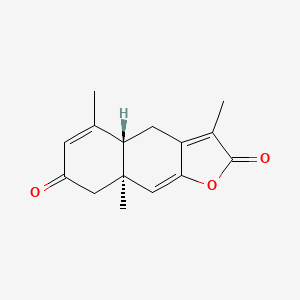
rac α-Ethyl DOPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
The synthesis of rac α-Ethyl DOPA involves several steps, typically starting with the precursor L-DOPA. The synthetic routes often include the introduction of an ethyl group at the α-position of the DOPA molecule. The reaction conditions usually involve the use of specific catalysts and solvents to facilitate the ethylation process. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .
Chemical Reactions Analysis
rac α-Ethyl DOPA undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac α-Ethyl DOPA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on neurotransmitter pathways and its potential role in treating neurological disorders.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to dopamine deficiency, such as Parkinson’s disease.
Industry: It is used in the development of new materials and as a precursor in various chemical processes .
Mechanism of Action
The mechanism of action of rac α-Ethyl DOPA involves its conversion to dopamine in the brain. This process is facilitated by the enzyme aromatic L-amino acid decarboxylase. Once converted to dopamine, it can interact with dopamine receptors, influencing various neurological pathways. This mechanism is similar to that of L-DOPA, but the presence of the ethyl group may alter its pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
rac α-Ethyl DOPA can be compared to other similar compounds, such as:
L-DOPA: The precursor to dopamine, widely used in the treatment of Parkinson’s disease.
α-Methyl DOPA: Another derivative of L-DOPA, used as an antihypertensive agent.
Dopamine: The neurotransmitter itself, which plays a crucial role in the central nervous system.
The uniqueness of this compound lies in its structural modification, which may offer distinct therapeutic advantages and different pharmacological profiles compared to its analogs .
Properties
CAS No. |
884-81-1 |
|---|---|
Molecular Formula |
C₁₁H₁₅NO₄ |
Molecular Weight |
225.24 |
Synonyms |
L-α-Amino-α-(3,4-dihydroxybenzyl)butyric Acid; α-Ethyl-3-hydroxy-L-tyrosine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)


